molecular formula C15H13ClN2O3S2 B6578948 2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole CAS No. 1170587-07-1

2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole

Cat. No.: B6578948
CAS No.: 1170587-07-1
M. Wt: 368.9 g/mol
InChI Key: BCFFRCFXHLRHSB-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a benzylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through coupling reactions, such as Suzuki or Stille coupling.

    Attachment of the Benzylthio Group: This step often involves nucleophilic substitution reactions where a benzylthiol is reacted with a suitable leaving group on the oxadiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.

    Reduction: Reduction reactions could target the oxadiazole ring or the thiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group could yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds may be investigated for their potential as therapeutic agents due to their ability to interact with various biological targets.

Industry

Industrially, these compounds could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole: Lacks the benzylthio group.

    5-(3,5-Dimethoxybenzylthio)-1,3,4-oxadiazole: Lacks the chlorothiophene ring.

    2-(5-Methylthiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole: Has a methyl group instead of a chlorine atom on the thiophene ring.

Uniqueness

The unique combination of the chlorothiophene ring, benzylthio group, and oxadiazole ring in 2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-19-10-5-9(6-11(7-10)20-2)8-22-15-18-17-14(21-15)12-3-4-13(16)23-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFFRCFXHLRHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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